

Physical and chemical properties of C.I. Reactive Red 24.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Red 24**

Cat. No.: **B1143643**

[Get Quote](#)

C.I. Reactive Red 24: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. **Reactive Red 24** is a synthetic monoazo dye belonging to the class of reactive dyes.^[1] These dyes are characterized by their ability to form covalent bonds with the functional groups present in textile fibers, resulting in excellent wash and light fastness.^[2] This technical guide provides an in-depth overview of the physical and chemical properties of C.I. **Reactive Red 24**, its synthesis, and relevant experimental protocols for its characterization. Furthermore, it explores the potential applications of reactive dyes in the realm of drug development, particularly in drug delivery systems.

Chemical and Physical Properties

C.I. **Reactive Red 24** is a red powder with high water solubility.^{[1][2]} It is a complex molecule containing a chromophore responsible for its color and a reactive group that allows it to bind covalently to substrates.

Identification and Structure

Property	Value	Reference
C.I. Name	Reactive Red 24	[1]
C.I. Number	18208	
CAS Number	70210-20-7, 12238-00-5	
Molecular Formula	<chem>C26H17ClN7Na3O10S3</chem>	
Molecular Weight	788.07 g/mol	
Chemical Structure	A monoazo dye with a triazine reactive group.	

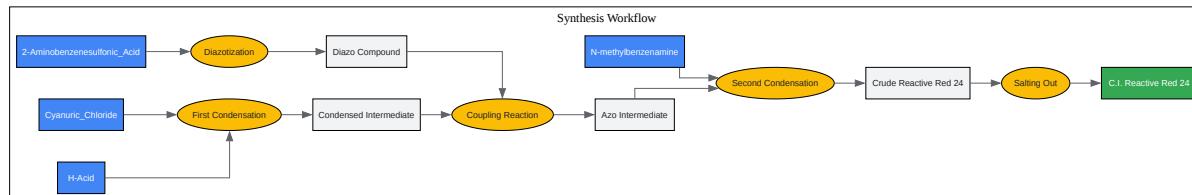
Physicochemical Data

Property	Value	Reference
Appearance	Red powder	
Solubility in Water	60 g/L at 20°C; 100 g/L at 50°C	
Behavior in Acids	In concentrated sulfuric acid, it is red; upon dilution, it remains red with slight precipitation. In nitric acid, it is red and remains red upon dilution.	
Behavior in Bases	In a 1 M sodium hydroxide solution, the dye solution remains red.	
Stability	Stable under normal conditions. Aqueous solutions can be stabilized by maintaining a pH between 3.0 and 7.0.	

Experimental Protocols

Synthesis of C.I. Reactive Red 24

The synthesis of C.I. **Reactive Red 24** is a multi-step process involving condensation and coupling reactions.


Materials:

- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2-Aminobenzenesulfonic acid
- N-methylbenzenamine
- Sodium nitrite
- Hydrochloric acid
- Sodium carbonate
- Sodium chloride

Procedure:

- First Condensation: React 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid with 2,4,6-Trichloro-1,3,5-triazine.
- Diazotization: Diazotize 2-Aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid.
- Coupling: Couple the diazotized 2-Aminobenzenesulfonic acid with the product from the first condensation.
- Second Condensation: React the product from the coupling reaction with N-methylbenzenamine.
- Salting Out: Precipitate the final dye product from the reaction mixture by adding sodium chloride.

- Isolation and Drying: Filter the precipitate and dry it to obtain C.I. **Reactive Red 24** powder.

[Click to download full resolution via product page](#)

Figure 1: Synthesis Workflow for C.I. **Reactive Red 24**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of reactive dyes and identifying by-products.

Instrumentation:

- HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.
- C18 reverse-phase column.

Mobile Phase:

- A gradient of acetonitrile and water containing an ion-pairing agent such as tetrabutylammonium bromide is often used.

Procedure:

- Standard Preparation: Prepare a stock solution of C.I. **Reactive Red 24** of known concentration in deionized water.
- Sample Preparation: Dissolve a known weight of the dye sample in deionized water.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: Determine the purity of the sample by comparing the peak area of the main component with the total peak area of all components.

Stability Testing

The stability of reactive dyes in aqueous solutions is crucial for their application.

Procedure:

- Prepare aqueous solutions of C.I. **Reactive Red 24** at a known concentration.
- Adjust the pH of the solutions to different values (e.g., pH 4, 7, and 9).
- Store the solutions at various temperatures (e.g., room temperature, 40°C, 60°C).
- At regular intervals, analyze the solutions using UV-Vis spectroscopy or HPLC to determine the extent of dye degradation.
- Plot the concentration of the dye as a function of time to determine the degradation kinetics.

Spectroscopic Analysis

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to determine the maximum absorbance wavelength (λ_{max}) and for quantitative analysis of the dye.

Procedure:

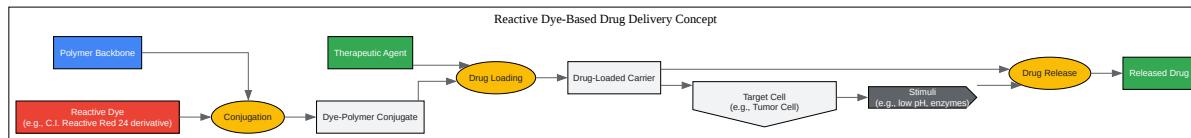
- Prepare a dilute solution of C.I. **Reactive Red 24** in deionized water.

- Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
- The λ_{max} for red dyes is typically in the range of 500-550 nm.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the dye molecule.

Expected Characteristic Peaks:


- -OH and -NH stretching: Broad peak around 3400 cm^{-1}
- Aromatic C-H stretching: Peaks around $3000\text{-}3100 \text{ cm}^{-1}$
- Azo (-N=N-) stretching: Peak around $1400\text{-}1500 \text{ cm}^{-1}$
- S=O stretching (sulfonate groups): Strong peaks around 1200 cm^{-1} and 1050 cm^{-1}
- C-Cl stretching (triazine ring): Peak around 800 cm^{-1}

Applications in Drug Development

While C.I. **Reactive Red 24** is primarily an industrial dye, the principles of reactive dye chemistry are being explored in biomedical applications, particularly in the design of drug delivery systems. Reactive dyes can be used to label biomolecules or can be incorporated into larger drug delivery vehicles.

Reactive Dyes in Drug Delivery Systems

Reactive dyes can be conjugated to polymers or other macromolecules to form drug carriers. The reactive group of the dye can be used to attach a therapeutic agent. The release of the drug can be triggered by specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes.

[Click to download full resolution via product page](#)

Figure 2: Conceptual Workflow of a Reactive Dye-Based Drug Delivery System.

Safety and Toxicology

C.I. **Reactive Red 24** is an industrial chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation. Toxicological data for this specific dye is limited in the public domain, but as with many azo dyes, there is a potential for the formation of aromatic amines upon degradation, which can be of toxicological concern.

Conclusion

C.I. **Reactive Red 24** is a well-characterized reactive dye with significant industrial applications. Its chemical properties, particularly the presence of a reactive triazine group, make it a subject of interest for potential applications beyond textiles, including the development of novel drug delivery systems. Further research is needed to fully explore its potential in the biomedical field and to thoroughly assess its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography [repository.lib.ncsu.edu]
- To cite this document: BenchChem. [Physical and chemical properties of C.I. Reactive Red 24.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143643#physical-and-chemical-properties-of-c-i-reactive-red-24>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com